n-Propyl acrylate chemical properties and structure
n-Propyl acrylate chemical properties and structure
An In-depth Technical Guide to n-Propyl Acrylate: Chemical Properties and Structure
Introduction
n-Propyl acrylate (also known as propyl prop-2-enoate) is an organic compound and the ester of acrylic acid and n-propanol.[1] It is a colorless liquid that is utilized as a monomer in the synthesis of polymers for various industrial applications.[2][3] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and polymerization of n-propyl acrylate, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
n-Propyl acrylate consists of a propyl group attached to an acrylate functional group. The molecular formula is C₆H₁₀O₂.[4]
Caption: Chemical structure of n-propyl acrylate.
Physicochemical Properties
The physical and chemical properties of n-propyl acrylate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₂ | [4] |
| Molecular Weight | 114.14 g/mol | [4] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 122 °C at 1 atm; 43-44 °C at 40 mmHg | [2][4] |
| Melting Point | -65 °C | [1] |
| Density | 0.92 g/cm³ | [2] |
| Flash Point | 24 °C (75 °F) | [2] |
| Vapor Pressure | 14.5 mmHg at 25 °C | [4][5] |
| Solubility in Water | Immiscible | [2][3] |
| Refractive Index | 1.4123 | [2] |
| log Kow (Octanol/Water) | 1.71 (estimated) | [6] |
Safety and Hazards
n-Propyl acrylate is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2][7] It is incompatible with oxidizing agents.[2] Due to its tendency to polymerize, commercial preparations are often stabilized with inhibitors like 4-methoxyphenol.[1][2]
| Hazard Statement | Description | Reference(s) |
| H226 | Flammable liquid and vapor | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [6] |
Synthesis of n-Propyl Acrylate
n-Propyl acrylate can be synthesized via the esterification of acrylic acid with n-propanol or by the transesterification of methyl acrylate with n-propanol.[1][4][6] The reaction is typically catalyzed by an acid such as p-toluenesulfonic acid.[8]
Caption: Synthesis of n-propyl acrylate.
Experimental Protocol: Synthesis from Acrylic Acid and 1-Propanol
The following is a representative experimental protocol for the synthesis of n-propyl acrylate:
-
Reactants: A reaction mixture is prepared with acrylic acid (1.0 mmol), 1-propanol (3.0 mmol), and p-toluenesulfonic acid (0.1 equivalent) as a catalyst.[8]
-
Reaction Conditions: The mixture is heated at 60 °C for 24 hours.[8]
-
Work-up:
-
The reaction is cooled to room temperature and diluted with dichloromethane (15 mL).[8]
-
The organic phase is washed with a cold 10% sodium hydroxide solution (2 x 8 mL) and then with a cold saturated sodium chloride solution (1 x 8 mL).[8]
-
The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed.[8]
-
-
Purification: The final product, n-propyl acrylate, is purified by distillation at 70 °C, yielding a colorless oil.[8]
Polymerization of n-Propyl Acrylate
A primary application of n-propyl acrylate is its use as a monomer for producing polymers and copolymers.[2][3] These polymers are used in coatings, adhesives, textiles, and leather finishes.[2] The polymerization of acrylates typically proceeds via a free-radical mechanism, which involves initiation, propagation, and termination steps.[9]
Caption: Free-radical polymerization mechanism.
Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of an Acrylate
While various methods exist, ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers. A general procedure for the ATRP of an acrylate like n-butyl acrylate, which can be adapted for n-propyl acrylate, is as follows:
-
Materials: The monomer (e.g., n-butyl acrylate) is purified by passing it through a column of basic aluminum oxide to remove inhibitors.[10] Other reagents include an initiator (e.g., ethyl 2-bromoisobutyrate), a catalyst (e.g., copper(I) bromide), a ligand (e.g., PMDETA), and a solvent (e.g., anisole).[10]
-
Reaction Setup: The monomer and solvent are added to a reaction flask and degassed. The initiator, ligand, and catalyst are then added sequentially, with degassing after each addition.[10]
-
Polymerization: The reaction mixture is heated in an oil bath (e.g., at 70 °C) to initiate polymerization.[10] The reaction progress is monitored by techniques such as gas chromatography.[10]
-
Termination and Purification: The reaction is stopped, and the resulting polymer is purified, for instance, by passing a solution of the product in a suitable solvent (like THF) through an alumina column to remove the catalyst.[10] The unreacted monomer is removed under vacuum.[10]
Applications
n-Propyl acrylate is primarily used as a monomer in the production of emulsion and solution polymers.[2] These polymers find applications in:
-
Acrylic fibers[2]
References
- 1. Acrylate de propyle — Wikipédia [fr.wikipedia.org]
- 2. n-Propyl acrylate, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-PROPYL ACRYLATE | 925-60-0 [chemicalbook.com]
- 4. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. N-PROPYL ACRYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
